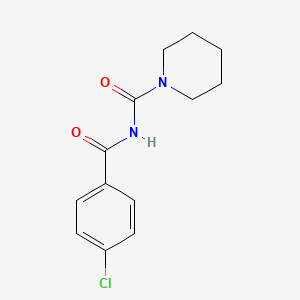

N-(4-chlorobenzoyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorobenzoyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c14-11-6-4-10(5-7-11)12(17)15-13(18)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOSBIUBELTYKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49717299 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzoyl)piperidine-1-carboxamide typically involves the reaction of piperidine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorobenzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorobenzoyl)piperidine-1-carboxamide has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : The compound exhibits moderate to strong inhibitory effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : It has shown significant inhibition of enzymes such as acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease .

- Cancer Therapeutics : Research indicates that this compound may inhibit key signaling pathways involved in tumor growth, particularly the PI3K-Akt-mTOR pathway .

Biological Studies

The compound's interaction with specific molecular targets has been studied extensively:

- Mechanism of Action : this compound interacts with enzymes or receptors, modulating their activity. For instance, it selectively inhibits protein kinase B (Akt), which is crucial for cell survival and proliferation .

- Case Studies :

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | Inhibition/Effect Level |

|---|---|---|

| Antimicrobial | Salmonella typhi | Moderate to Strong |

| Antimicrobial | Bacillus subtilis | Moderate |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong |

| Enzyme Inhibition | Urease | Strong |

| Cancer Therapeutics | Protein Kinase B (Akt) | Selective Inhibition |

Industrial Applications

In addition to its medicinal uses, this compound is also explored in industrial contexts:

- Material Science : The compound serves as a building block for synthesizing more complex molecules used in various chemical processes.

- Chemical Processes : It is utilized in the development of new materials and chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Core Modifications :

- The target compound’s 4-chlorobenzoyl group distinguishes it from analogs with benzodiazol/benzimidazol rings (e.g., Compounds 25, 43, OGG1iNA). These heterocyclic moieties may enhance π-π stacking or hydrogen bonding in enzyme active sites but could reduce solubility .

- Aryl Substituents : The 4-chlorophenyl group in Compounds 43 and OGG1iNA mirrors the chloro substitution in the target’s benzoyl moiety. Halogenated aryl groups often improve target affinity via hydrophobic interactions .

Functional Group Impact: Carboxamide vs. These derivatives showed high yields (up to 120%) and activity as TAAR1 agonists, suggesting flexibility in the piperidine scaffold for CNS targets . Local Anesthetic Activity: Compound 4h () lacks an aromatic substituent but includes a phenylaminoethyl group, demonstrating that even simplified derivatives retain bioactivity with reduced toxicity .

Synthetic Accessibility :

- Yields for halogenated analogs (e.g., 74% for Compound 43) indicate feasible synthesis, whereas bulky substituents (e.g., benzodiazol) may require optimized coupling conditions .

Research Findings and Implications

- Enzyme Inhibition : Benzodiazol/benzimidazol-containing analogs (Compounds 25, 43, OGG1iNA) are potent inhibitors of DNA repair enzymes (e.g., OGG1), likely due to their planar structures mimicking nucleic acid bases . The target compound’s benzoyl group may offer similar interactions but with reduced steric hindrance.

- TAAR1 Agonism: Aminoethyl-substituted derivatives () highlight the piperidine-carboxamide scaffold’s versatility for CNS targets. The absence of a benzoyl group in these compounds suggests that substituent polarity critically influences target selectivity .

- Toxicity Profile : Simplified derivatives like Compound 4h demonstrate that reducing aromaticity can lower hepatotoxicity while retaining efficacy, a consideration for future optimization of the target compound .

Biological Activity

N-(4-chlorobenzoyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anti-cancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, primarily involving the reaction of piperidine derivatives with 4-chlorobenzoyl chloride. The presence of the chlorobenzoyl group is critical for enhancing the compound's biological activity.

Anti-Cancer Properties

Numerous studies have reported the anti-cancer effects of piperidine derivatives, including this compound. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The compounds showed a dose-dependent inhibition of cell growth, indicating their potential as anti-cancer agents .

Table 1: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HUH7 | 15 |

| MCF7 | 20 | |

| HCT-116 | 25 |

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes. For example, it has shown reversible inhibition of monoacylglycerol lipase (MAGL), with an IC50 value reported at 11.7 µM. This inhibition is significant as it can affect endocannabinoid signaling pathways, making it a candidate for therapeutic applications in pain management and neuroprotection .

Table 2: Enzyme Inhibition Data

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Monoacylglycerol Lipase (MAGL) | This compound | 11.7 |

Other Pharmacological Effects

In addition to anti-cancer and enzyme inhibition activities, piperidine derivatives have been shown to possess a broad spectrum of pharmacological activities, including anti-inflammatory and neuroprotective effects. The structural modifications in these compounds can lead to varied biological profiles, which are essential for developing multi-targeted therapies.

Case Studies

- Study on Anti-Angiogenic Activity : A study evaluated the anti-angiogenic potential of piperidine derivatives using the chick chorioallantoic membrane (CAM) model. Compounds structurally similar to this compound demonstrated significant inhibition of blood vessel formation, suggesting their utility in cancer therapy by starving tumors of necessary nutrients .

- Cytotoxicity Analysis : In another case study, a series of piperidine derivatives were tested against multiple cancer cell lines. The results indicated that structural variations significantly influenced their cytotoxic potency, with some derivatives showing promising results that warrant further investigation into their mechanisms of action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure. The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and interaction with biological targets. Research indicates that modifications at various positions on the piperidine ring can lead to improved potency and selectivity against specific cancer types or enzyme targets .

Q & A

Q. What are the standard protocols for synthesizing N-(4-chlorobenzoyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Formation of the piperidine-carboxamide core via coupling reactions (e.g., using DCC or EDC as coupling agents).

- Step 2 : Introduction of the 4-chlorobenzoyl group through nucleophilic acyl substitution under anhydrous conditions.

- Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.

- Catalyze reactions with triethylamine (TEA) to neutralize HCl byproducts .

- Purify intermediates via column chromatography or recrystallization to improve yield (>70%) .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 7.2–7.8 ppm) and piperidine carbons (δ 40–60 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 307.1 [M+H]⁺) .

- X-ray Crystallography : Resolve bond lengths and angles using SHELXL refinement. For example, a C=O bond length of ~1.22 Å confirms the carboxamide group .

Advanced Research Questions

Q. How can researchers systematically investigate the structure-activity relationship (SAR) of this compound derivatives to enhance target affinity?

- Methodological Answer :

- Analog Synthesis : Replace the 4-chlorobenzoyl group with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) substituents.

- Bioassays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays .

- Data Interpretation : Correlate substituent electronegativity with IC₅₀ values. For example, fluorophenyl analogs show 2x higher potency than chlorophenyl derivatives .

Q. What computational methodologies are recommended for predicting the binding modes and pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., D3 dopamine receptors). Focus on hydrogen bonding with the carboxamide group .

- Pharmacokinetic Prediction : Apply QSAR models to estimate logP (≈2.5) and aqueous solubility (≈50 µM) using tools like SwissADME .

- Validation : Cross-check computational results with in vitro permeability assays (e.g., Caco-2 cell models) .

Q. What strategies are effective in resolving discrepancies between crystallographic data and spectroscopic results during structural validation?

- Methodological Answer :

- Cross-Validation : Compare XRD-derived torsion angles with NOESY NMR data to detect conformational flexibility .

- Refinement : Use SHELXL to model disorder or twinning in crystals. For example, adjust occupancy factors for overlapping electron density regions .

- Dynamic Analysis : Perform variable-temperature NMR to assess rotational barriers of the piperidine ring .

Q. How can in vitro and in vivo models be designed to evaluate the metabolic stability and toxicity profile of this compound?

- Methodological Answer :

- In Vitro : Incubate with liver microsomes to measure half-life (t₁/₂). Piperidine derivatives with t₁/₂ < 30 min may require prodrug strategies .

- In Vivo : Conduct pharmacokinetic studies in rodents, monitoring plasma concentration-time curves. Use LC-MS/MS for quantification .

- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and histopathology. Reference safety data for structurally related compounds (e.g., LD₅₀ > 500 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.